Product packaging for 5-(Bromomethyl)-2-furaldehyde(Cat. No.:CAS No. 39131-44-7)

5-(Bromomethyl)-2-furaldehyde

Cat. No.: B1280691
CAS No.: 39131-44-7
M. Wt: 189.01 g/mol
InChI Key: HJYHSCTYDCMXPG-UHFFFAOYSA-N
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Description

Strategic Importance in Renewable Chemistry

The pursuit of sustainable alternatives to fossil fuels has positioned biomass as a critical renewable feedstock for the production of chemicals and fuels. google.com In this context, 5-(Bromomethyl)-2-furaldehyde emerges as a strategic platform chemical. Platform chemicals are molecules derived from biomass that can be converted into a spectrum of value-added products, thereby forming the foundation of a bio-based chemical industry. researchgate.net

BMF, along with its chlorinated analog 5-(chloromethyl)furfural (CMF), is considered a hydrophobic analog of HMF. nih.gov The primary route to these compounds involves the acid-catalyzed dehydration of C6 sugars, such as fructose (B13574) and glucose, which are abundant in lignocellulosic biomass. nih.govgoogle.com The strategic value of BMF lies in its enhanced reactivity compared to HMF for certain transformations. The bromine atom in the bromomethyl group is a superior leaving group compared to the hydroxyl group of HMF, facilitating various nucleophilic substitution reactions. dntb.gov.ua This property unlocks efficient pathways to produce biofuels, polymers, solvents, and fine chemicals. acs.orgmdpi.com The ability to convert renewable carbohydrates into a reactive intermediate like BMF is a cornerstone of creating sustainable and economically viable chemical production chains that can displace traditional petroleum-based processes. researchgate.net

Table 1: Comparison of Related Furanic Aldehydes

CompoundFormulaMolecular Weight ( g/mol )Key PrecursorNoteworthy Feature
5-(Hydroxymethyl)furfural (HMF)C₆H₆O₃126.11Hexose (B10828440) SugarsPrimary platform chemical from biomass dehydration. mdpi.com
5-(Chloromethyl)furfural (CMF)C₆H₅ClO₂144.55HMF / Hexose SugarsChlorine is a good leaving group, enhancing reactivity. dntb.gov.ua
This compound (BMF) C₆H₅BrO₂ 189.01 achemblock.comHMF / Hexose Sugars Bromine is an excellent leaving group, making it highly reactive for substitutions. google.com

Contextualization within Biorefinery Architectures

A biorefinery is a facility that integrates biomass conversion processes and equipment to produce fuels, power, and value-added chemicals from renewable feedstocks, analogous to a petroleum refinery. researchgate.net The production of this compound is a prime example of a process that fits seamlessly into the biorefinery model.

The typical pathway begins with lignocellulosic biomass, such as agricultural or forestry residues, which are rich in cellulose (B213188) and hemicellulose. google.comacs.org Within the biorefinery, these complex carbohydrates are first broken down into their constituent C6 (e.g., glucose) and C5 sugars. The C6 sugars are then subjected to acid-catalyzed dehydration to produce the central platform chemical, HMF. nih.govmdpi.com

To synthesize BMF, the HMF intermediate is further processed. This conversion can be achieved by reacting HMF or the parent C6 sugar directly with a bromine source, such as hydrobromic acid, under acidic conditions. google.com A significant challenge in the aqueous-phase production of furanic aldehydes is their tendency to rehydrate into byproducts like levulinic acid and formic acid, or to form insoluble polymers known as humins. mdpi.com To mitigate these yield-reducing side reactions, modern biorefinery concepts often employ biphasic reaction systems. In such a system, the furanic product, which is less polar than its sugar precursor, is continuously extracted into an organic solvent phase as it is formed, protecting it from the acidic aqueous environment and driving the reaction forward. mdpi.com This integration of reaction and separation is a key principle of process intensification, aiming to improve efficiency and reduce costs in a biorefinery setting. mdpi.com The resulting BMF can then serve as a feedstock for subsequent conversion into advanced biofuels like 2,5-dimethylfuran (B142691) (DMF) or building blocks for bioplastics. mdpi.com

Table 2: General Production Scheme for Halomethylfurfurals in a Biorefinery Context

StepProcessFeedstock(s)Key Intermediate(s)Product(s)
1Pre-treatment / HydrolysisLignocellulosic Biomass (e.g., wood, agricultural waste) acs.orgCellulose, HemicelluloseC6 Sugars (Glucose, Fructose), C5 Sugars nih.gov
2Dehydration & HalogenationC6 Sugars, Halogen Acid (e.g., HBr) google.com5-(Hydroxymethyl)furfural (HMF)This compound (BMF) google.com
3Purification / SeparationReaction Mixture-Purified BMF
4UpgradingPurified BMF-Biofuels, Polymer Monomers, Fine Chemicals mdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H5BrO2 B1280691 5-(Bromomethyl)-2-furaldehyde CAS No. 39131-44-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(bromomethyl)furan-2-carbaldehyde
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InChI

InChI=1S/C6H5BrO2/c7-3-5-1-2-6(4-8)9-5/h1-2,4H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

HJYHSCTYDCMXPG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=O)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID30192381
Record name 5-(Bromomethyl)-2-furaldehyde
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Molecular Weight

189.01 g/mol
Source PubChem
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CAS No.

39131-44-7
Record name 5-(Bromomethyl)-2-furancarboxaldehyde
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Record name 5-(Bromomethyl)-2-furaldehyde
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Record name 5-(Bromomethyl)-2-furaldehyde
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Record name 5-(bromomethyl)-2-furaldehyde
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Advanced Synthetic Methodologies for 5 Bromomethyl 2 Furaldehyde

Bromomethylation of Furanic Precursors

The conversion of existing furan-based compounds into 5-(bromomethyl)-2-furaldehyde represents a significant pathway for its synthesis. These methods leverage the reactivity of the furan (B31954) ring and its substituents to introduce the bromomethyl group with precision.

Regioselective Bromination of 2-Furaldehyde

The direct bromination of 2-furaldehyde is a primary route to BMF. However, achieving high regioselectivity for the 5-position is crucial to avoid the formation of undesired isomers. asianpubs.orggoogle.com Traditional methods using molecular bromine often suffer from poor selectivity and the production of a mixture of mono- and dibrominated products. asianpubs.orgchemicalbook.com

To address these challenges, modern synthetic strategies have focused on the use of alternative brominating agents and reaction conditions. One notable approach involves the use of ionic liquids, such as 1-butyl-3-methylimidazolium tribromide ([bmim]Br3), as both the solvent and the brominating agent. asianpubs.orgchemicalbook.com This method offers several advantages, including high selectivity, milder reaction conditions, and a more environmentally benign process by avoiding hazardous solvents. asianpubs.orgchemicalbook.comgoogle.com Under solvent-free conditions, the reaction of 2-furaldehyde with [bmim]Br3 can achieve high yields and excellent regioselectivity for 5-bromo-2-furaldehyde. asianpubs.orgchemicalbook.com

Other specialized brominating agents, such as γ-picolinium bromochromate (γ-PBC), have also been investigated for the regioselective bromination of aromatic compounds, offering high yields of para-substituted products. orientjchem.org The choice of the brominating agent and the reaction temperature can significantly influence the product distribution. For instance, using N-bromosuccinimide (NBS) at different temperatures can alter the ratio of 5-bromo to 4-bromo isomers. asianpubs.org

Table 1: Comparison of Brominating Agents for 2-Furaldehyde
Brominating AgentReaction ConditionsKey FindingsReference
1-butyl-3-methylimidazolium tribromide ([bmim]Br3)Solvent-free, 40°CHigh yield (88.1%) and high regioselectivity for 5-bromo-2-furaldehyde. asianpubs.org asianpubs.org
N-bromosuccinimide (NBS)80°CRatio of 5-bromo to 4-bromo isomer was 86:9. asianpubs.org asianpubs.org
N-bromosuccinimide (NBS)-15°CRatio of 5-bromo to 4-bromo isomer was 39:54. asianpubs.org asianpubs.org
Bromine (Br2) with AlCl30°CFavors the formation of 4,5-dibromo-2-furfural. asianpubs.org asianpubs.org

Halogen Exchange from Chloromethylfurfural

Another strategic approach to synthesizing this compound is through a halogen exchange reaction, starting from its chlorinated analog, 5-(chloromethyl)furfural (CMF). mdpi.comresearchgate.net CMF is another important platform chemical derived from biomass and is structurally very similar to BMF. mdpi.comsci-hub.se The chlorine atom in CMF can be substituted with bromine, offering an alternative route to BMF. This method is particularly useful as CMF can be produced with high yields from various carbohydrate sources. mdpi.commdpi.com

The halogen exchange is typically achieved by treating CMF with a bromide salt. This nucleophilic substitution reaction replaces the chlorine atom with a bromine atom. The reactivity of 5-halomethylfurfurals makes them valuable intermediates for a range of derivatives. umich.edu

Direct Synthesis from Carbohydrate Feedstocks

The direct conversion of abundant and renewable carbohydrate feedstocks into this compound is a highly attractive and sustainable approach. This "one-pot" synthesis bypasses the need for pre-synthesized furanic precursors.

Dehydration-Bromination of Hexose (B10828440) Sugars (e.g., Fructose (B13574), Glucose)

Hexose sugars, such as fructose and glucose, can be directly converted to this compound through a tandem dehydration and bromination process. google.comgoogle.com This reaction is typically carried out in a biphasic system, which allows for the in-situ extraction of the product, minimizing side reactions and degradation. mdpi.comgoogle.com

The process involves the acid-catalyzed dehydration of the hexose to form 5-(hydroxymethyl)furfural (HMF) as an intermediate. sci-hub.senih.gov In the presence of a bromide source, such as hydrogen bromide or a metal bromide, the hydroxyl group of HMF is subsequently substituted by a bromine atom to yield BMF. sci-hub.segoogle.com The use of hydrobromic acid can facilitate both the dehydration and bromination steps. google.com

Various catalytic systems have been developed to optimize this conversion. For instance, using a mixture of metal bromide and sulfuric acid in a two-phase water-toluene system has been shown to be effective for the dehydration-bromination of fructose. google.com The gradual addition of sulfuric acid at elevated temperatures can improve the efficiency of the process. google.com

Table 2: Direct Synthesis of BMF from Fructose
Brominating ReagentCatalyst/Solvent SystemTemperatureYieldReference
Pyridine (B92270) perbromide-80°C30% google.com
Potassium bromideSulfuric acid / Water-Toluene80-95°CNot specified google.com
Magnesium bromideSulfuric acid / Toluene (B28343) or Chlorobenzene50-75°C83-87 mol% google.com
Saturated HBr solutionDiethyl etherRoom Temperature40% (from HMF) google.com

Valorization of Lignocellulosic Biomass

Lignocellulosic biomass, which is composed of cellulose (B213188), hemicellulose, and lignin, represents a vast and underutilized renewable resource. frontiersin.orgmdpi.commdpi.comnih.govbohrium.com The valorization of this biomass to produce valuable chemicals like this compound is a key goal of modern biorefineries. frontiersin.orgnih.govbohrium.com

The process begins with the pretreatment of the lignocellulosic biomass to break down its complex structure and liberate the constituent sugars. frontiersin.orgmdpi.com These sugars, primarily glucose from cellulose and other hexoses and pentoses from hemicellulose, can then be subjected to the dehydration-bromination reactions described above. nih.govgoogle.com The direct conversion of untreated cellulosic biomass into halogenated furan derivatives like CMF and BMF has been demonstrated, highlighting the potential for streamlined and cost-effective production from raw biomass. researchgate.netsci-hub.se

Catalytic Systems and Process Optimization

The efficiency and selectivity of this compound synthesis are heavily dependent on the catalytic system and the optimization of process parameters. Research in this area focuses on developing robust and reusable catalysts and refining reaction conditions to maximize yield and minimize waste.

For the bromination of furanic precursors, the development of heterogeneous catalysts is a key area of interest. These catalysts can be easily separated from the reaction mixture and reused, which is advantageous for industrial-scale production. jst.go.jp

In the direct synthesis from carbohydrates, process optimization involves careful control of reaction temperature, time, and the concentrations of the acid catalyst and bromide source. google.comresearchgate.net The use of biphasic reaction systems, where the product is continuously extracted into an organic phase, is a critical strategy to prevent product degradation and improve yields. mdpi.comresearchgate.net The choice of the organic solvent is also crucial, as it affects the extraction efficiency of the furanic products. researchgate.net

Furthermore, the development of integrated processes, where the production of BMF is coupled with its subsequent conversion to other value-added products, is a promising avenue for creating economically viable biorefinery concepts. google.com

Homogeneous and Heterogeneous Acid Catalysis

Acid catalysis is fundamental to the synthesis of BMF, driving both the initial dehydration of sugars to HMF and the subsequent conversion of HMF to BMF. Both homogeneous and heterogeneous catalysts are employed, each offering distinct advantages and disadvantages.

Homogeneous Catalysis involves catalysts that are in the same phase as the reactants, typically mineral acids like hydrobromic acid (HBr) dissolved in the reaction medium. This approach is common for the direct conversion of HMF to BMF, where the acid provides both the catalytic activity for the substitution of the hydroxyl group and the bromide source. While effective, the use of corrosive and hazardous mineral acids presents significant challenges related to reactor corrosion, catalyst recovery, and waste neutralization, making the process less environmentally friendly. mdpi.com

Heterogeneous Catalysis utilizes solid acid catalysts that are in a different phase from the reaction mixture. These catalysts, which include materials like silica-supported perchloric acid (HClO4-SiO2), acidic ion-exchange resins, and various zeolites, are increasingly favored due to their significant environmental and operational benefits. mdpi.comresearchgate.net They are generally less corrosive, can be easily separated from the reaction products by simple filtration, and are often reusable over multiple cycles. frontiersin.orgnih.gov While much of the research on heterogeneous catalysts has focused on the production of the HMF precursor, these solid acids are also applied in subsequent transformations of halomethyl furfurals. researchgate.netnih.gov For instance, silica-supported perchloric acid has been used as a heterogeneous catalyst for reactions involving BMF. researchgate.net The development of robust solid acids is a key strategy for creating more sustainable and cost-effective biorefinery processes. mdpi.com

Catalyst TypeExample CatalystRole in SynthesisAdvantagesDisadvantages
HomogeneousHydrobromic Acid (HBr)Direct conversion of HMF to BMFHigh catalytic activityCorrosive, difficult to recycle, environmental concerns mdpi.com
HeterogeneousSilica-Supported Perchloric Acid (HClO4-SiO2)Reactions of BMF and other furfurals researchgate.netEasy separation, reusable, less corrosive mdpi.comfrontiersin.orgCan have lower activity than homogeneous counterparts
HeterogeneousAcidic Ion-Exchange Resins (e.g., Amberlyst-15)Esterification of CMF (BMF analogue) mdpi.comHigh stability, commercially availableLimited thermal stability in some cases
HeterogeneousSulfonated Carbon CatalystsConversion of sugars to HMF (BMF precursor) acs.orgLow cost, derived from biomassPotential for leaching of acid sites

Ionic Liquid-Mediated Synthesis

Ionic liquids (ILs) have emerged as highly effective reaction media for the production of HMF, the direct precursor to BMF. acs.org ILs are salts with low melting points that exhibit negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of organic and inorganic compounds, including carbohydrates like fructose and glucose. acs.orgncsu.edu

In the context of BMF synthesis, ILs are primarily used as the solvent and sometimes as a co-catalyst for the dehydration of sugars to HMF. Research has shown that using ILs such as 1-butyl-3-methylimidazolium chloride ([BMIM]Cl) can significantly enhance HMF yield, particularly from concentrated sugar solutions, by suppressing the formation of degradation products. acs.orgresearchgate.net Some functionalized ionic liquids have been designed to act as both the solvent and the catalyst, achieving high HMF yields under relatively mild conditions without the need for other acid additives. ncsu.edu The HMF produced in an ionic liquid phase can then be extracted and converted to BMF in a subsequent step. The ability to tune the properties of ionic liquids and their efficiency in dissolving biomass makes them a powerful tool for developing more advanced biorefinery processes. acs.org

Ionic LiquidSubstrateProductKey FindingReference
1-Butyl-3-methylimidazolium chloride ([BMIM]Cl)Concentrated sugars (Glucose/Fructose)5-Hydroxymethylfurfural (B1680220) (HMF)Reduces degradation products and allows for high substrate loading. acs.orgresearchgate.net acs.org
3-(2-Chloroethyl)-1-methylimidazolium chlorideFructose5-Hydroxymethylfurfural (HMF)Acts as both solvent and catalyst, giving a 76% yield at 100°C. ncsu.edu ncsu.edu
Tetraethyl ammonium (B1175870) bromideFructose5-Hydroxymethylfurfural (HMF)Allows for simple product separation by precipitation, yielding HMF with >95% purity. osti.gov osti.gov

Biphasic Reaction Systems for Enhanced Efficiency

A major challenge in the synthesis of HMF and its derivatives like BMF is their instability in the acidic aqueous conditions required for their formation. mdpi.com To address this, biphasic reaction systems are widely employed as an intensification strategy. mdpi.comosti.gov In this setup, the reaction occurs in an aqueous phase containing the acid catalyst and carbohydrate substrate, while a second, immiscible organic solvent is used to continuously extract the furan product as it is formed. acs.org

This in situ extraction significantly improves the yield and selectivity of the desired product by:

Preventing Degradation : It removes HMF from the acidic aqueous phase, minimizing its rehydration into levulinic acid and formic acid. mdpi.comacs.org

Suppressing Side Reactions : It reduces the concentration of HMF in the aqueous phase, thereby limiting the formation of insoluble humin polymers from self-condensation reactions. mdpi.com

Simplifying Separation : It facilitates easier product recovery from the organic phase, while the catalyst remains in the aqueous phase. mdpi.com

A variety of organic solvents have been investigated for the extracting phase, including methyl isobutyl ketone (MIBK), dichloromethane (B109758) (DCM), and toluene. mdpi.com The choice of solvent is critical as it influences the partition coefficient of HMF, which dictates the extraction efficiency. acs.org Biphasic systems have been successfully applied to produce HMF and its halogenated analogues like 5-(chloromethyl)furfural (CMF) with high yields, and the same principle is directly applicable to the synthesis of BMF. mdpi.comosti.gov

Aqueous Phase CatalystOrganic Phase (Solvent)SubstrateProductKey Advantage
HClDichloromethane (DCM)Fructose5-(Chloromethyl)furfural (CMF)High yields (80%) reported for the BMF analogue CMF. mdpi.com
HClTolueneFructose5-(Chloromethyl)furfural (CMF)Yields up to 81.9% at mild temperatures (80°C). mdpi.com
Cation Exchange ResinMethyl Isobutyl Ketone (MIBK)Fructose5-Hydroxymethylfurfural (HMF)Demonstrates use of heterogeneous catalyst in a biphasic system.
Fe2(SO4)3Tetrahydrofuran (THF) with [Bmim]Cl additiveFructose5-Hydroxymethylfurfural (HMF)Ionic liquid additive in aqueous phase improved HMF yield to ~66%. acs.org

Solvent-Free Reaction Environments

Developing solvent-free reaction conditions is a key goal of green chemistry, as it reduces waste, cost, and safety hazards associated with volatile organic solvents. While the direct synthesis of BMF is often performed in a solvent, research into related transformations demonstrates the feasibility of solvent-free approaches in furan chemistry.

Solvent-free conditions are often enabled by the use of solid catalysts, which can bring reactants together on their surface without the need for a bulk solvent medium. For example, the synthesis of levulinate esters from 5-(halomethyl)furfurals, including BMF, has been achieved in excellent yields under solvent-free, one-pot conditions using a silica-supported heterogeneous acid catalyst. researchgate.net Similarly, the esterification of CMF, the chloro-analogue of BMF, has been performed under solvent-free conditions using the solid acid resin Amberlyst-15. mdpi.com Furthermore, the chemoselective synthesis of dithioacetals from bio-aldehydes like HMF has been reported under ambient and solvent-free conditions using zeolites. dntb.gov.ua These examples highlight a clear trend towards minimizing solvent use in the broader value chain of biomass-derived furans, a principle that is applicable to the lifecycle of BMF.

Mechanistic Studies of 5 Bromomethyl 2 Furaldehyde Reactivity

Nucleophilic Substitution Reactions

The presence of a bromine atom on a methyl group attached to the furan (B31954) ring makes BMF an excellent substrate for nucleophilic substitution reactions. This reactivity is analogous to that of benzylic halides, where the halogen is readily displaced by a variety of nucleophiles. These reactions typically proceed via an SN2 mechanism. units.itucsd.edu

Nucleophilic substitution on 5-(bromomethyl)-2-furaldehyde is subject to kinetic and thermodynamic control that dictates the reaction rate and product distribution. nih.gov While specific, detailed kinetic and thermodynamic parameters for BMF are not extensively reported in the literature, the principles can be understood from studies on analogous compounds like 5-(chloromethyl)furfural (CMF). arizona.eduresearchgate.netcetjournal.it

Thermodynamically, basicity is an equilibrium property, whereas nucleophilicity is a kinetic property. units.itpdx.edu For the conversion of BMF, the formation of more stable products is favored. The conversion of hexoses to derivatives like BMF and their subsequent reactions are steps in the production of valuable chemicals, and the thermodynamic feasibility of these pathways is a key area of study. researchgate.net For instance, the conversion of BMF to 5-(alkoxymethyl)furfurals is an exothermic process that leads to a more stable ether product.

A kinetic model for the similar nucleophilic substitution of CMF with methanol (B129727) has been developed, showing that the yield of the desired product, 5-(methoxymethyl)furfural (MMF), increases with reaction time and temperature. cetjournal.it However, side reactions, such as the formation of humins or methyl levulinate, can occur, particularly in the presence of the HCl by-product, which complicates the kinetic analysis. cetjournal.it The use of a non-nucleophilic base can mitigate these side reactions. researchgate.net

The rate and outcome of nucleophilic substitution reactions on BMF are significantly influenced by both steric and electronic factors.

Steric Effects: Steric hindrance plays a critical role in determining the accessibility of the electrophilic carbon of the bromomethyl group to the nucleophile. pdx.edulibretexts.orglibretexts.org This is clearly demonstrated in the reaction of BMF with various alcohols to form 5-(alkoxymethyl)furfurals. The reactivity of primary alcohols decreases as the alkyl chain length increases, and secondary alcohols are less reactive than primary ones. researchgate.net For example, while methanol reacts readily at room temperature, higher primary alcohols like 1-pentanol (B3423595) and 1-hexanol, and secondary alcohols like 2-propanol, are less reactive. researchgate.netresearchgate.net This decreased reactivity is due to the increased steric bulk of the nucleophile, which hinders its backside attack on the carbon atom bearing the bromine. libretexts.orglibretexts.org

Alcohol (Nucleophile)SubstrateConditionsProductIsolated Yield (%)Reference
MethanolBMFRT, 3 h5-(Methoxymethyl)furfural (MMF)>90 researchgate.net
Ethanol (B145695)BMF50 °C, 3 h5-(Ethoxymethyl)furfural (EMF)>90 researchgate.net
1-PropanolBMF50 °C, 3 h5-(Propoxymethyl)furfural>90 researchgate.net
1-ButanolBMF50 °C, 3 h5-(Butoxymethyl)furfural>90 researchgate.net
1-PentanolBMF65 °C, 6 h, with DIPEA5-(Pentoxymethyl)furfural94 researchgate.net
1-HexanolBMF65 °C, 6 h, with DIPEA5-(Hexoxymethyl)furfural96 researchgate.net
2-PropanolBMF65 °C, 6 h, with DIPEA5-(Isopropoxymethyl)furfural (IpMF)92 researchgate.net

Electronic Effects: The furan ring and the aldehyde group exert a significant electronic influence on the reactivity of the bromomethyl group. The electron-withdrawing nature of the furan ring, enhanced by the C2-aldehyde group, stabilizes the transition state of the SN2 reaction, making the bromomethyl group more susceptible to nucleophilic attack. Bromine is an excellent leaving group, being a stable anion, which further facilitates the substitution reaction. pdx.edu The reactivity of BMF is generally higher than its chloro-analog, CMF, due to the better leaving group ability of the bromide ion compared to the chloride ion. mdpi.com

Transformations Involving the Furan Aldehyde Functionality

The aldehyde group of BMF is a key site for a variety of chemical transformations, including reduction, oxidation, and condensation reactions, which allow for the synthesis of diverse furan-based derivatives.

The aldehyde functionality of this compound can be selectively reduced to a primary alcohol without affecting the bromomethyl group or the furan ring under mild conditions. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, effectively converting aldehydes and ketones to their corresponding alcohols. commonorganicchemistry.commnstate.edu The reaction involves the nucleophilic addition of a hydride ion from the borohydride to the carbonyl carbon.

The product of this reduction is 5-(bromomethyl)furan-2-methanol . This reaction is typically carried out in a protic solvent like methanol or ethanol at room temperature or below. commonorganicchemistry.comsci-hub.se The selectivity is achieved because NaBH₄ is a mild reducing agent that does not typically reduce the carbon-bromine bond or the furan ring under these conditions. commonorganicchemistry.com

The aldehyde group of BMF can be oxidized to a carboxylic acid, but a more synthetically important transformation is its oxidation to a second aldehyde group, yielding 2,5-diformylfuran (DFF) . DFF is a valuable bio-renewable monomer for polymers. researchgate.netnih.gov

This transformation can be achieved via the Kornblum oxidation . researchgate.netwikipedia.org In this reaction, the bromomethyl group of BMF is oxidized. The mechanism involves the displacement of the bromide by dimethyl sulfoxide (B87167) (DMSO), which acts as both the solvent and the oxidant, to form an alkoxysulfonium salt. wikipedia.org In the presence of a base, this intermediate undergoes elimination to yield DFF. wikipedia.org Studies have shown that heating 5-(hydroxymethyl)furfural (HMF) in DMSO with a bromide source like NaBr leads to the formation of DFF, proceeding through a BMF intermediate which then undergoes a Kornblum-type reaction. researchgate.net The selective oxidation of the chloromethyl group of the analogous CMF to an aldehyde to produce DFF has also been well-documented, using oxidants like pyridine (B92270) N-oxide with a copper catalyst or simply by heating in DMSO. mdpi.comnih.govsci-hub.se

Starting MaterialOxidant/Catalyst SystemSolventConditionsProductYield (%)Reference
HMF (via BMF intermediate)NaBr / strong acids from DMSO thermolysisDMSO-2,5-Diformylfuran (DFF)Good researchgate.net
CMF (BMF analogue)DMSODMSO150 °C, 18 h2,5-Diformylfuran (DFF)81 mdpi.com
CMF (BMF analogue)Pyridine N-oxide / Cu(OTf)₂Acetonitrile160 °C, 5 min (MWI)2,5-Diformylfuran (DFF)54 nih.gov
BMFCo/Mn/Br catalyst systemAcetic AcidHigh Temperature/Pressure2,5-Furandicarboxylic acid (FDCA)- epo.orggoogle.com

The aldehyde group of BMF readily participates in condensation reactions, most notably the Knoevenagel condensation . sigmaaldrich.comwikipedia.org This reaction is a powerful tool for carbon-carbon bond formation, involving the reaction of an aldehyde with an active methylene (B1212753) compound in the presence of a basic catalyst. sigmaaldrich.commdpi.com

Active methylene compounds are those with a CH₂ group flanked by two electron-withdrawing groups (Z), such as malononitrile (B47326), cyanoacetic esters, or β-keto esters. wikipedia.orgacs.org The reaction with BMF proceeds by the deprotonation of the active methylene compound by a weak base (e.g., piperidine (B6355638), triethylamine, or sodium carbonate) to form a nucleophilic enolate. wikipedia.orgacs.org This enolate then attacks the electrophilic carbonyl carbon of BMF. The resulting intermediate typically undergoes spontaneous dehydration to yield a stable α,β-unsaturated product. sigmaaldrich.com This method allows for the extension of the carbon chain and the introduction of new functionalities to the furan scaffold. acs.org

BMFActive Methylene CompoundCatalystExpected ProductReference
This compoundMalononitrile (CH₂(CN)₂)Piperidine2-((5-(Bromomethyl)furan-2-yl)methylene)malononitrile wikipedia.orgacs.org
This compoundEthyl cyanoacetate (B8463686) (NCCH₂CO₂Et)PiperidineEthyl 2-cyano-3-(5-(bromomethyl)furan-2-yl)acrylate acs.org
This compoundDiethyl malonate (CH₂(CO₂Et)₂)Piperidine/PyridineDiethyl 2-((5-(bromomethyl)furan-2-yl)methylene)malonate wikipedia.org
This compoundNitromethane (CH₃NO₂)Weakly basic amine5-(Bromomethyl)-2-(2-nitrovinyl)furan wikipedia.org
This compoundMalonic Acid (CH₂(COOH)₂)Pyridine (Doebner modification)3-(5-(Bromomethyl)furan-2-yl)acrylic acid wikipedia.orgorganic-chemistry.org

Cycloaddition and Rearrangement Pathways (e.g., Diels-Alder)

The furan ring in this compound can participate as the 4π-electron component (diene) in [4+2] cycloaddition reactions, most notably the Diels-Alder reaction. wikipedia.orgtotal-synthesis.com This reactivity is a powerful tool for the synthesis of complex six-membered ring systems from a bio-based starting material. wikipedia.orgiitk.ac.in The reaction involves the interaction of the furan derivative with a 2π-electron component, known as a dienophile, to form an oxabicyclic adduct. researchgate.netmasterorganicchemistry.com

The Diels-Alder reaction is a concerted process, meaning bond formation and breaking occur in a single step, leading to a high degree of stereospecificity. total-synthesis.comiitk.ac.in The regioselectivity of the reaction is influenced by the electronic nature of the substituents on both the furan (diene) and the dienophile. total-synthesis.com In typical "normal electron demand" Diels-Alder reactions, the diene is electron-rich and the dienophile is electron-poor. total-synthesis.com The electron-withdrawing aldehyde group and the bromomethyl group on the furan ring influence its reactivity and the stability of the resulting cycloadducts.

Research has shown that furan derivatives can undergo facile Diels-Alder cycloadditions with various dienophiles. researchgate.net For instance, reactions with dienophiles like maleimides lead to the formation of stable oxabicyclic adducts. researchgate.net These adducts can then undergo further transformations. The initial cycloadducts are often subject to rearrangement or dehydration to yield highly substituted aromatic compounds. For example, the reaction of 5-substituted-2-furaldehydes can lead to the formation of polysubstituted anilines or other aromatic structures after the initial cycloaddition. researchgate.net

One notable rearrangement pathway following cycloaddition is the Kornblum-type reaction. Studies have shown that the transformation of related hydroxymethylfurfural to 2,5-diformylfuran can proceed through a this compound intermediate, which then undergoes a Kornblum-type oxidation. researchgate.net Similarly, endoperoxides formed from the reaction of furan derivatives with singlet oxygen can rearrange to form the corresponding furan, a process that can be facilitated by reagents like triphenylphosphine (B44618) (TPP) in an Appel-type dehydration, which proceeds via a Kornblum-DeLaMare rearrangement. acs.org

Table 1: Cycloaddition and Rearrangement Reactions of Furan Derivatives

Furan DerivativeDienophile/ReagentReaction TypeProduct TypeKey FindingsReference(s)
5-Bromo-2-furaldehydeVariousAmination/Diels-AlderPolysubstituted anilinesA novel one-pot, two-step procedure was developed for convenient preparation of anilines. researchgate.net
Furan-2-carbamic acid tert-butyl esterN-phenylmaleimideDiels-AlderOxabicyclic adductThe reaction conditions allowed for the isolation of the initial oxybridged cycloadduct. researchgate.net
2,3-Bis(bromomethyl)-1,3-butadiene (furan precursor)Singlet OxygenCycloaddition/RearrangementBis(bromomethyl)furanThe initially formed peroxide rearranged to the furan product. acs.org
5-(Hydroxymethyl)furfuralHBr/NaBrRearrangement (via this compound)2,5-DiformylfuranThe transformation occurs through the formation of 5-(bromomethyl)furan-2-carbaldehyde followed by a Kornblum-type reaction. researchgate.net

Computational Chemistry and Theoretical Mechanistic Elucidations (e.g., DFT Studies)

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating the complex reaction mechanisms of furan derivatives like this compound. mdpi.comcompchem.nl These theoretical studies provide detailed insights into transition state geometries, activation energies, and reaction pathways that are often difficult to probe experimentally. compchem.nlnih.gov

DFT calculations have been extensively applied to study [4+2] cycloaddition reactions involving furans. koyauniversity.org These studies help in understanding the stereo- and regioselectivity observed in these reactions. For example, calculations can determine whether the endo or exo adduct is kinetically and thermodynamically favored by comparing the energies of the respective transition states and products. koyauniversity.org For the cycloaddition of trifluoroethylene (B1203016) with furan, DFT studies using the B3LYP functional indicated that the exo adducts are favored both thermodynamically and kinetically. koyauniversity.org The analysis of frontier molecular orbitals (HOMO of the diene and LUMO of the dienophile) is a key component of these studies, explaining the observed reactivity and selectivity based on orbital overlap and energy gaps. total-synthesis.comresearchgate.net

Theoretical investigations are also crucial for understanding the mechanisms of other reactions, such as hydrogenations and rearrangements. chemrxiv.orgmdpi.com For instance, DFT and microkinetic modeling have been used to study the hydrogenation of furfural (B47365) on various transition metal surfaces. chemrxiv.org These studies identify rate-determining steps and rationalize activity trends by calculating parameters like the binding energy of the reactant on the catalyst surface. chemrxiv.org Similarly, DFT can be employed to investigate the inhibition mechanisms of catalysts, as shown in studies where furan derivatives interact with Ziegler-Natta catalysts during polymerization. mdpi.com The calculations reveal how the furan molecule can coordinate to the catalyst's active site, thereby inhibiting the reaction. mdpi.com By modeling potential intermediates and transition states, computational studies can validate or challenge proposed reaction mechanisms, providing a deeper, molecular-level understanding of the reactivity of this compound. science.govresearchgate.net

Table 2: Application of Computational Methods in Furan Derivative Reactivity Studies

Furan Derivative/Reaction TypeComputational MethodFocus of StudyKey FindingsReference(s)
Furan, Thiophene, Selenophene + TrifluoroethyleneDFT (B3LYP/6-31G(d))Stereo- and regioselectivity of [4+2] cycloadditionThe reaction mechanism is concerted; exo-adducts are thermodynamically and kinetically favored over endo-adducts. koyauniversity.org
Furfural HydrogenationDFT and Microkinetic ModelingReaction mechanism on transition metal surfacesRate-determining steps depend on the metal; furfural binding energy is a good descriptor for activity trends. chemrxiv.org
Furan Inhibition of Polypropylene SynthesisDFTCatalyst inhibition mechanismFuran coordinates with the active titanium center of the Ziegler-Natta catalyst, forming a stable complex that hinders polymer chain growth. mdpi.com
[3+2] Cycloaddition ReactionsDFTReaction MechanismCalculations were performed to understand the mechanism of cycloaddition reactions involving azomethine ylides and other dipoles. science.gov

Derivatization and Chemical Functionalization Strategies

Alkoxymethylfurfural Synthesis (e.g., 5-(Ethoxymethyl)furfural)

One of the key transformations of 5-(Bromomethyl)-2-furaldehyde is its conversion to 5-(alkoxymethyl)furfurals, such as 5-(ethoxymethyl)furfural (EMF). These ethers are considered promising second-generation biofuels and valuable chemical intermediates. sci-hub.se The synthesis is typically a nucleophilic substitution reaction where the bromide, a good leaving group, is displaced by an alcohol.

The reaction involves treating BMF with an alcohol (e.g., ethanol (B145695) for EMF synthesis), often in the presence of a base to deprotonate the alcohol, thereby increasing its nucleophilicity. This process is an extension of the etherification of 5-(hydroxymethyl)furfural (HMF), where BMF's higher reactivity can be advantageous. sci-hub.se The general transformation of BMF to 5-(alkoxymethyl)furfurals proceeds efficiently, providing a direct route to these valuable furanic ethers. dntb.gov.ua For instance, ethyl 5-(ethoxymethyl)-2-furoate has been prepared from related furanic compounds, highlighting the utility of this ether linkage. sci-hub.se

Table 1: Synthesis of Alkoxymethylfurfurals from BMF This table is based on generalized knowledge of nucleophilic substitution reactions involving BMF and alcohols.

Reactant 1 Reactant 2 Product Conditions
This compound Ethanol 5-(Ethoxymethyl)furfural Base (e.g., NaH, K₂CO₃), Aprotic Solvent
This compound Methanol (B129727) 5-(Methoxymethyl)furfural Base (e.g., NaH, K₂CO₃), Aprotic Solvent
This compound Isopropanol 5-(Isopropoxymethyl)furfural Base (e.g., NaH, K₂CO₃), Aprotic Solvent

Amino- and Thiol-Substituted Furan (B31954) Derivatives

The electrophilic nature of the carbon in the bromomethyl group makes it susceptible to attack by nitrogen and sulfur nucleophiles. This reactivity allows for the straightforward synthesis of amino- and thiol-substituted furan derivatives.

Reaction of BMF with primary or secondary amines leads to the formation of the corresponding 5-(aminomethyl)-2-furaldehydes. Similarly, treatment with thiols or thiolates yields 5-(thioalkylmethyl)-2-furaldehydes. These reactions are typically performed in the presence of a base to neutralize the hydrogen bromide byproduct. These functionalization strategies are crucial for incorporating the furan moiety into more complex structures, such as pharmaceutical scaffolds or ligands. For example, the related compound 5-(azidomethyl)furfural, synthesized from 5-(chloromethyl)furfural, serves as a precursor for various triazole derivatives via click chemistry, showcasing the utility of N-substituted furans. sci-hub.se

Table 2: Synthesis of Amino- and Thiol-Substituted Derivatives from BMF This table illustrates representative nucleophilic substitution reactions.

Reactant 1 Nucleophile Product
This compound Diethylamine 5-((Diethylamino)methyl)-2-furaldehyde
This compound Aniline 5-((Phenylamino)methyl)-2-furaldehyde
This compound Sodium thiophenoxide 5-((Phenylthio)methyl)-2-furaldehyde
This compound Sodium azide 5-(Azidomethyl)-2-furaldehyde

Construction of Fused Heterocyclic Systems (e.g., Isoxazoles)

This compound can serve as a building block for constructing more complex heterocyclic systems. A notable example is the synthesis of furan-substituted isoxazoles. These reactions often proceed via 1,3-dipolar cycloaddition.

In one approach, nitrile oxides derived from 5-substituted-2-furancarbaldehydes react with dipolarophiles like propargyl bromide. This leads to the formation of 3-(furyl)-5-(bromomethyl)isoxazoles. chempap.org For instance, 3-[5-(4-Nitrophenyl)-2-furyl]-5-bromomethylisoxazole has been synthesized with a 45% yield from the corresponding furonitrile oxide and propargyl bromide. chempap.org This strategy effectively fuses the furan framework with an isoxazole (B147169) ring system, generating molecules with potential applications in medicinal chemistry. chempap.org

Table 3: Synthesis of Furan-Substituted Isoxazoles Data sourced from related cycloaddition reactions. chempap.org

Furan Precursor Dipolarophile Product Yield (%)
5-(4-Nitrophenyl)-2-furonitrile oxide Propargyl bromide 3-[5-(4-Nitrophenyl)-2-furyl]-5-bromomethylisoxazole 45

Carbon-Carbon Coupling Reactions

BMF is a valuable substrate for various carbon-carbon bond-forming reactions, utilizing both its aldehyde and bromomethyl functionalities, as well as the furan ring itself.

The aldehyde group of BMF readily undergoes Knoevenagel condensation with active methylene (B1212753) compounds. nih.govacs.org This reaction is a nucleophilic addition to the carbonyl group followed by dehydration, resulting in an α,β-unsaturated product. wikipedia.orgsigmaaldrich.commychemblog.com The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or sodium carbonate. nih.govacs.org

This strategy has been successfully applied to various 5-substituted-2-furaldehydes, reacting them with compounds like malononitrile (B47326) and ethyl cyanoacetate (B8463686) to produce derivatives with extended carbon chains in good to excellent yields (70-96%). nih.govacs.org This method provides a powerful tool for modifying the aldehyde group and synthesizing functionalized furanic structures. nih.gov

Table 4: Knoevenagel Condensation of 5-Substituted-2-furaldehydes Data based on reactions with various furaldehydes. nih.govacs.org

Furaldehyde Derivative Active Methylene Compound Catalyst Product Yield (%)
Furfural (B47365) Malononitrile Piperidine 2-(Furan-2-ylmethylene)malononitrile 95
Furfural Ethyl cyanoacetate Piperidine Ethyl (E)-2-cyano-3-(furan-2-yl)acrylate 96
5-(Hydroxymethyl)furfural Malononitrile Piperidine 2-((5-(Hydroxymethyl)furan-2-yl)methylene)malononitrile 91

The bromomethyl group of BMF serves as an effective electrophile in Friedel-Crafts alkylation reactions. unacademy.comcerritos.edu In this electrophilic aromatic substitution, BMF reacts with arenes (e.g., toluene (B28343), xylene, mesitylene) in the presence of a Lewis acid catalyst, such as Zr-montmorillonite, to form 5-(arylmethyl)-2-furaldehydes. acs.org

Studies have shown that BMF provides comparable yields of coupling products to its chloro-analogue, 5-(chloromethyl)furfural (CMF). acs.org For example, the Zr-Mont catalyzed reaction of HMF derivatives with mesitylene (B46885) produced the corresponding alkylated product in high yield (80%). acs.org This reaction efficiently creates a new carbon-carbon bond between the furan derivative and an aromatic ring, opening pathways to novel biarylic compounds. cerritos.eduacs.org

Table 5: Friedel-Crafts Alkylation of Arenes with HMF Derivatives Data sourced from a study using a Zr-Mont catalyst. acs.org

HMF Derivative Arene Catalyst Product Yield (%)
5-(Chloromethyl)furfural Mesitylene Zr-Mont 5-((2,4,6-Trimethylphenyl)methyl)-2-furaldehyde 82
5-(Bromomethyl)furfural Mesitylene Zr-Mont 5-((2,4,6-Trimethylphenyl)methyl)-2-furaldehyde 81
5-(Chloromethyl)furfural p-Xylene Zr-Mont 5-((2,5-Dimethylphenyl)methyl)-2-furaldehyde 75
5-(Bromomethyl)furfural p-Xylene Zr-Mont 5-((2,5-Dimethylphenyl)methyl)-2-furaldehyde 72

The furan ring in this compound can function as a diene in [4+2] Diels-Alder cycloadditions. synarchive.comlibretexts.org This reaction involves the concerted interaction of the 4 π-electrons of the furan ring with the 2 π-electrons of a dienophile, forming a six-membered ring, specifically an oxabicyclic adduct. researchgate.net

The reactivity in Diels-Alder reactions is influenced by the substituents on both the diene and the dienophile. Electron-withdrawing groups on the dienophile generally accelerate the reaction. libretexts.org While specific studies on BMF as a diene are not extensively detailed, the general reactivity of furans in these cycloadditions is well-established. researchgate.netulisboa.pt For instance, 5-amino-2-furancarboxylic acid methyl ester readily undergoes Diels-Alder cycloaddition with various dienophiles to yield polysubstituted anilines after subsequent dehydration. researchgate.net This highlights the potential of the furan core within BMF to participate in such transformative reactions to build complex polycyclic structures. ulisboa.ptresearchgate.net

Electrochemical Derivatizations

The electrochemical derivatization of this compound offers a versatile and environmentally benign alternative to classical chemical transformations. By utilizing direct or mediated electron transfer, the reactive bromomethyl group can be functionalized under mild conditions, often with high selectivity. The primary electrochemical pathways for this compound involve the reduction of the carbon-bromine bond, which can lead to a variety of products through hydrodehalogenation, dimerization, and coupling with other species. While direct electrochemical studies on this compound are not extensively documented in the reviewed literature, a comprehensive understanding of its potential electrochemical behavior can be extrapolated from studies on analogous benzylic bromides.

The electrochemical reduction of the C-Br bond in benzylic halides typically proceeds via a one-electron transfer to form a radical intermediate, which can then be further reduced by a second electron to a carbanion. The fate of these reactive intermediates is highly dependent on the reaction conditions, including the electrode material, applied potential, and the composition of the electrolyte solution. escholarship.orgbeilstein-journals.org

Key electrochemical derivatization strategies applicable to this compound include:

Hydrodehalogenation: The simplest reduction product, resulting from the replacement of the bromine atom with a hydrogen atom to yield 5-methyl-2-furaldehyde. This reaction can be influenced by the presence of proton donors in the medium. escholarship.org

Dimerization (Homocoupling): The coupling of two 5-(formylfuran-2-yl)methyl radicals or the reaction of a 5-(formylfuran-2-yl)methyl carbanion with a molecule of this compound leads to the formation of 5,5'-(ethane-1,2-diyl)bis(furan-2-carbaldehyde). This reaction is analogous to the classical Wurtz-Fittig reaction, which can also be performed electrochemically. uni-muenchen.dewikipedia.orgiastate.edu

Carboxylation: In the presence of carbon dioxide, the electrochemically generated carbanion can be trapped to form a new carbon-carbon bond, yielding 2-(5-formylfuran-2-yl)acetic acid. escholarship.orgbeilstein-journals.orgjchemlett.comutm.my This method provides a green route to valuable carboxylic acid derivatives. beilstein-journals.orgresearchgate.netcardiff.ac.uk

The choice of cathode material has been shown to have a significant catalytic effect on the reduction of benzylic bromides. escholarship.orgutm.my For instance, silver electrodes have demonstrated a remarkable electrocatalytic effect for the reduction of bromo derivatives at potentials significantly more positive than those required at other electrodes like glassy carbon, mercury, or platinum. researchgate.net The use of sacrificial anodes, such as aluminum or magnesium, can also improve the efficiency of these reactions by stabilizing the formed carboxylates. utm.myresearchgate.net

Below are data tables summarizing the typical conditions and outcomes for the electrochemical derivatization of benzylic bromides, which serve as a model for the expected reactivity of this compound.

Table 1: Electrochemical Dimerization of Benzylic Bromides

SubstrateElectrode Material (Cathode)Electrolyte/SolventProductYield (%)Reference
Benzyl bromideMercuryAcetonitrileDibenzylmercury- uni-muenchen.de
p-Nitrobenzyl bromideMercuryAcetonitrile4,4'-Dinitrobibenzyl- uni-muenchen.de
Benzyl halidesGraphite powderAqueous anolyteDimerized productsGood iastate.edu

Table 2: Electrochemical Carboxylation of Benzylic Bromides with CO₂

Advanced Applications in Chemical Synthesis and Materials Science

Pharmaceutical and Agrochemical Intermediates

The chemical reactivity of 5-(Bromomethyl)-2-furaldehyde makes it a key intermediate in the production of pharmaceuticals and agrochemicals. chemicalbook.comasianpubs.org Its bifunctional nature allows for sequential or simultaneous reactions, enabling the construction of complex molecular architectures.

Building Block for Biologically Active Compounds

This compound serves as a fundamental building block for a variety of biologically active compounds. chemicalbook.comasianpubs.org The furan (B31954) ring is a common motif in many natural products and synthetic drugs, and the aldehyde and bromomethyl groups provide reactive handles for further chemical modifications. For instance, new enones with potential antioxidant activity have been synthesized from derivatives of 5-hydroxymethylfurfural (B1680220) (5-HMF), a related compound, highlighting the utility of the furan scaffold in developing bioactive molecules. researchgate.net The bromomethyl group is a good leaving group, facilitating nucleophilic substitution reactions to introduce diverse functionalities. The aldehyde group can undergo a range of transformations, including oxidation, reduction, and condensation reactions, to generate a wide variety of derivatives. ambeed.com

Synthesis of Drug Discovery Scaffolds

In the field of drug discovery, "privileged scaffolds" are molecular frameworks that are able to bind to multiple biological targets. nih.gov The furan core of this compound can be considered a component of such scaffolds. Its derivatives can be used to create libraries of diverse compounds for high-throughput screening to identify new drug leads. biosolveit.de The ability to readily modify both the aldehyde and bromomethyl positions allows for the systematic exploration of chemical space around the furan core, which is crucial for optimizing the potency and selectivity of potential drug candidates. nih.govmdpi.com For example, rhodanine-based compounds, which can be synthesized from aldehydes, have been explored for a wide range of biological activities. bohrium.com

Precursor for Biofuel Components and Additives

Derived from biomass, this compound and its halogenated counterparts, like 5-(chloromethyl)furfural (CMF), are considered important platform chemicals for the production of biofuels and fuel additives. google.com The conversion of cellulosic biomass into furan-based compounds is a key strategy in the development of renewable energy sources. google.com

These furanic compounds can be transformed into valuable fuel components. For instance, CMF can be converted into 5-(ethoxymethyl)furfural, a promising diesel fuel additive, or into 5-methylfurfural, a potential biofuel candidate. google.com Similarly, this compound can serve as a precursor to analogous biofuel components. The production of 2,5-dimethylfuran (B142691) (DMF) from 5-hydroxymethylfurfural (HMF), a closely related furan derivative, is another example of creating a high-energy-density biofuel from biomass. acs.org The synthesis of jet fuel-range hydrocarbon biofuels has also been demonstrated through processes involving furanic aldehydes. rsc.org

Monomer for Polymer Synthesis

The bifunctional nature of this compound also makes it a valuable monomer for the synthesis of novel polymers. achemblock.com The aldehyde and bromomethyl groups can participate in various polymerization reactions, leading to the formation of furan-based polymers with unique properties. These polymers can be designed to have specific thermal, mechanical, and chemical characteristics, making them suitable for a range of applications.

The furan ring itself can be incorporated into polymer backbones, contributing to rigidity and thermal stability. Furan-based polymers are being explored as sustainable alternatives to petroleum-derived plastics. mdpi.com For example, 2,5-furandicarboxylic acid (FDCA), which can be synthesized from furanic aldehydes, is a key monomer for producing polyethylene (B3416737) furanoate (PEF), a bio-based polyester (B1180765) with properties comparable to polyethylene terephthalate (B1205515) (PET). mdpi.com

Building Block for Fine Chemicals

Beyond its applications in specialized fields, this compound is a versatile building block for the synthesis of a wide range of fine chemicals. achemblock.comchemsrc.com Fine chemicals are pure, single substances produced in limited quantities and are used as intermediates in the production of specialty chemicals, such as pharmaceuticals, agrochemicals, and fragrances. kuraray.eu

The reactivity of the aldehyde and bromomethyl groups allows for the synthesis of a diverse array of furan derivatives. These derivatives can be used as starting materials for more complex chemical syntheses. For example, the aldehyde group can be used in condensation reactions, such as the Knoevenagel condensation, to extend the carbon chain and introduce new functional groups. acs.org The bromomethyl group can be used in coupling reactions to form carbon-carbon bonds. mdpi.com The synthesis of various substituted furans, which have applications in different areas of chemistry, can be achieved using this compound as a starting material. sigmaaldrich.com

Advanced Analytical Characterization of Reaction Products and Pathways

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental for separating the complex mixtures often generated in reactions with 5-(Bromomethyl)-2-furaldehyde. These techniques are essential for both qualitative identification and quantitative analysis of reactants, intermediates, and final products.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of furanic compounds. For instance, HPLC with UV detection has been successfully employed for the simultaneous determination of 2-furaldehyde and 5-hydroxymethyl-2-furaldehyde (HMF) in various alcoholic beverages using a C-18 column and an acetonitrile-water mobile phase researchgate.net. This method offers high specificity and low detection limits, on the order of 0.005 μg mL−1 researchgate.net.

The versatility of HPLC is further enhanced when coupled with mass spectrometry (HPLC-MS). This combination provides not only separation and quantification but also molecular weight and structural information. A vortex-assisted liquid-liquid microextraction (VALLME) method coupled with ESI-HPLC-MS/MS has been developed for the isotope dilution quantification of HMF in beverages, demonstrating low limits of quantification (0.3 μg L−1) and excellent linearity rsc.orgresearchgate.net. Furthermore, LC-LTQ/Orbitrap, a high-resolution mass spectrometry technique, has been instrumental in identifying and characterizing degradation products of HMF under various stress conditions, including hydrolysis, oxidation, and photolysis nih.gov.

The selection of the stationary phase and mobile phase is critical for achieving optimal separation. A common setup involves a reversed-phase C18 column with a gradient elution of acetonitrile and water, often with a buffer like phosphoric acid sielc.com. UV detection is typically performed at wavelengths around 210 nm and 275-280 nm for furanic aldehydes researchgate.netsielc.commdpi.com.

TechniqueAnalyte(s)MatrixKey FindingsReference
HPLC-UV2-furaldehyde, 5-hydroxymethyl-2-furaldehydeAlcoholic beveragesDetection limits of 0.005 μg mL−1. researchgate.net
HPLC-ESI-MS/MS5-hydroxymethyl-2-furaldehydeBeveragesLow limit of quantification (0.3 μg L−1). rsc.orgresearchgate.net
LC-LTQ/Orbitrap5-HMF and its degradation products-Identification of novel degradation products. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for the analysis of volatile and semi-volatile compounds, including derivatives of this compound. This technique is frequently used for impurity profiling in pharmaceutical starting materials and for the determination of furanic compounds in various matrices thermofisher.com.

For the analysis of HMF and related compounds, a derivatization step is often necessary to increase their volatility and thermal stability. Silylation using reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) has been shown to be effective nih.gov. Sample preparation methods such as liquid-liquid extraction with dichloromethane (B109758) or solid-phase extraction (SPE) are employed to clean up the sample and concentrate the analytes nih.govresearchgate.net.

Headspace solid-phase microextraction (HS-SPME) coupled with GC-MS offers a solvent-free alternative for the extraction and analysis of volatile furanic compounds like 2-furaldehyde and 5-methylfurfural from complex matrices such as vinegar nih.gov. This method has demonstrated good linearity and detection limits as low as 15 μg/l nih.gov.

TechniqueAnalyte(s)MatrixSample PreparationKey FindingsReference
GC-MS5-hydroxymethylfurfural (B1680220)FoodsSilylation with BSTFA, SPE clean-upDetection limit of 6 ng g−1. nih.gov
HS-SPME-GC-MS2-furaldehyde, 5-methylfurfuralVinegarHS-SPME with DVB/CAR/PDMS fiberDetection limit of 15 μg/l. nih.gov

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are indispensable for the unambiguous identification and structural characterization of this compound and its reaction products.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, provides detailed information about the chemical environment of hydrogen atoms within a molecule. For furan (B31954) derivatives, the chemical shifts of the protons on the furan ring are characteristic and can be influenced by the nature and position of substituents globalresearchonline.net. In the ¹H NMR spectrum of 5-Bromo-2-furaldehyde, distinct signals corresponding to the aldehydic proton and the protons on the furan ring can be observed chemicalbook.com.

The characterization of reaction products often involves detailed NMR analysis. For example, in the study of degradation products of HMF, major degradants were isolated and their structures were elucidated using a combination of LC-LTQ/Orbitrap and NMR nih.gov. Similarly, a novel derivative of HMF, asfural, was structurally characterized based on spectroscopic data from HREIMS and NMR nih.gov.

Vibrational spectroscopy, including Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) spectroscopy, provides information about the functional groups present in a molecule. The IR spectrum of furan and its derivatives exhibits characteristic vibrational modes globalresearchonline.net. The planar furan molecule belongs to the C₂ᵥ point group and has 21 fundamental vibrations udayton.edu.

For 2-furaldehyde, the characteristic ν(O=C-H) bands are observed between 2847 and 2715 cm⁻¹ mdpi.com. The IR spectrum of 2-furaldehyde also shows skeletal vibrations of the molecule in the region of 1800–900 cm⁻¹ and stretching vibrations of the C=O group in the region of 1600–1900 cm⁻¹ mdpi.com. ATR-FTIR has been used to study the chemical interaction of 2-furaldehyde and to monitor solution concentrations in real-time during crystallization processes mdpi.commit.edu.

CompoundSpectroscopic TechniqueCharacteristic Signals/BandsReference
Furan Derivatives¹H NMRChemical shifts influenced by substituents. globalresearchonline.net
5-Bromo-2-furaldehyde¹H NMRDistinct signals for aldehydic and furan ring protons. chemicalbook.com
2-FuraldehydeATR-FTIRν(O=C-H) at 2847-2715 cm⁻¹, C=O stretch at 1600–1900 cm⁻¹. mdpi.commdpi.com

Mass Spectrometry for Product Identification and Mechanism Studies

Mass spectrometry is a highly sensitive technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern. This information is crucial for identifying unknown reaction products and for elucidating reaction mechanisms.

High-resolution mass spectrometry (HRMS) is particularly valuable for determining the exact mass of a molecule, which can be used to deduce its elemental formula. For instance, the structure of asfural, a derivative of HMF, was elucidated based on data from HREIMS and NMR nih.gov.

Tandem mass spectrometry (MS/MS) is used to fragment ions and study their fragmentation pathways, which can provide detailed structural information. The degradation pathways and mechanisms of HMF degradation products have been explained using LC-LTQ/Orbitrap, a form of tandem mass spectrometry nih.gov. In another study, the optimization of mass spectrometry conditions was crucial for the sensitive and selective detection of 5-hydroxymethyl-2-furaldehyde using ESI-HPLC-MS/MS in multiple reaction monitoring mode rsc.org.

In Situ and Operando Spectroscopic Techniques for Reaction Monitoring

The real-time analysis of chemical transformations is crucial for understanding reaction mechanisms, optimizing process parameters, and ensuring product quality. In the context of this compound, a reactive furan derivative, in situ and operando spectroscopic techniques offer powerful tools for monitoring its formation and subsequent conversions. While direct studies specifically detailing the application of these techniques to this compound are not extensively documented in publicly available literature, valuable insights can be drawn from research on its precursor, 5-hydroxymethylfurfural (HMF), and other related furanic compounds. The principles and methodologies used for these analogous systems are directly applicable to the study of this compound.

In situ and operando spectroscopy allow for the collection of data from within the reaction vessel under actual process conditions. This provides a dynamic picture of the reaction, revealing the evolution of reactants, intermediates, and products over time. Techniques such as Fourier Transform Infrared (FTIR) spectroscopy and Raman spectroscopy are particularly well-suited for this purpose due to their ability to identify functional groups and provide structural information.

For instance, in the synthesis of this compound from HMF, in situ FTIR spectroscopy could be employed to monitor the conversion. The disappearance of the characteristic O-H stretching vibration of the hydroxyl group in HMF and the simultaneous appearance of a C-Br stretching vibration would signal the progress of the bromination reaction. Furthermore, shifts in the vibrational frequencies of the aldehyde C=O group and the furan ring can provide information about the changing electronic environment of the molecule as the reaction proceeds. Research on the adsorption and reaction of furfural (B47365), a related aldehyde, has demonstrated the utility of in situ FTIR in identifying the orientation of the molecule on a catalyst surface and tracking the transformation of the aldehyde group. researchgate.net

Similarly, operando Raman spectroscopy can offer complementary information. The vibrational modes of the furan ring and the various functional groups of this compound and its precursors or products would have distinct Raman scattering cross-sections. This technique has been effectively used to study the electro-oxidation of HMF, providing mechanistic insights into the catalytic process. researchgate.net By applying this to reactions involving this compound, one could monitor changes in catalyst structure and the formation of surface-adsorbed species in real-time.

The data obtained from these in situ and operando studies are invaluable for kinetic modeling and reaction pathway elucidation. By correlating the spectroscopic data with reaction parameters such as temperature, pressure, and catalyst loading, a comprehensive understanding of the factors governing the synthesis and reactivity of this compound can be achieved.

Below is an interactive data table summarizing the potential applications of various in situ and operando spectroscopic techniques for monitoring reactions involving this compound, based on studies of analogous compounds.

Spectroscopic TechniqueReaction TypeKey Parameters MonitoredPotential Insights
In Situ FTIRSynthesis from HMFDisappearance of O-H stretch, Appearance of C-Br stretch, Shift in C=O stretchReal-time conversion tracking, intermediate detection, kinetic data
Operando RamanCatalytic ConversionChanges in furan ring vibrations, catalyst surface speciesCatalyst deactivation mechanisms, reaction pathway elucidation
In Situ NMRDerivatization ReactionsChanges in chemical shifts of protons and carbonsStructural confirmation of products, quantification of species
UV-Vis SpectroscopyPolymerizationChanges in conjugation, absorbance intensityMonitoring polymerization kinetics, understanding electronic transitions

Green Chemistry Principles in 5 Bromomethyl 2 Furaldehyde Research

Sustainable Feedstock Utilization and Resource Efficiency

The production of 5-(Bromomethyl)-2-furaldehyde (BMF) is rooted in the principle of using renewable feedstocks. kit.edu BMF is synthesized from carbohydrates, which can be sourced from a wide array of non-food biomass, including lignocellulosic materials like wood and straw, as well as purified cellulose (B213188). sci-hub.semdpi.com This aligns with the green chemistry goal of shifting from finite fossil fuels to renewable resources for chemical production. sci-hub.se

Research has demonstrated the feasibility of producing BMF and its halogenated analog, 5-(chloromethyl)furfural (CMF), from various forms of biomass. For instance, BMF has been synthesized from cellulose and straw with reported yields of 80% and 68%, respectively. sci-hub.se The use of agricultural and industrial by-products is another key strategy for sustainable feedstock utilization. scielo.brrsc.orgnih.gov Studies have shown the successful conversion of spent aromatic biomass, a waste product from the essential oil industry, into CMF with high selectivity (~80%) and yields of approximately 76 mol%. nih.gov This approach not only utilizes a low-value waste stream but also prevents its environmental impact from disposal methods like open burning. nih.gov

Resource efficiency in BMF synthesis is a critical aspect, evaluated through metrics like product yield and atom economy. frontiersin.orgwhiterose.ac.uk High yields from renewable feedstocks indicate an efficient conversion process. The direct conversion of sugars or cellulose into BMF is a multi-step process involving dehydration and bromination. While specific atom economy calculations for the entire BMF synthesis from raw biomass are complex, the conversion of an intermediate like 5-Hydroxymethylfurfural (B1680220) (HMF) to BMF provides insight. The selective hydrogenation of HMF to other derivatives can proceed with high atom economy, and similar principles apply to BMF synthesis. frontiersin.org

Waste Minimization and By-product Valorization

Waste prevention is a cornerstone of green chemistry. anton-paar.com In the context of BMF synthesis, this involves designing reactions that are highly selective and minimize the formation of unwanted by-products. Traditional bromination methods for furan (B31954) rings often suffer from poor regioselectivity, leading to a mixture of 4-bromo, 5-bromo, and dibrominated products, which complicates purification and generates waste. asianpubs.orgchemicalbook.com For example, using N-bromosuccinimide (NBS) as a brominating agent for 2-furaldehyde can result in significant amounts of the undesired 4-bromo isomer depending on the reaction temperature. asianpubs.org

Modern synthetic approaches address this issue by employing highly selective reagents. The use of the ionic liquid 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) for the bromination of 2-furaldehyde demonstrates excellent regioselectivity, yielding almost exclusively the desired 5-bromo-2-furaldehyde. asianpubs.org This high selectivity simplifies the process and adheres to the principle of waste minimization by avoiding the generation of isomeric by-products. asianpubs.orgchemicalbook.com

In the conversion of biomass-derived carbohydrates to furans, water is a primary by-product of the dehydration step. nih.gov While this represents a loss of mass from the feedstock, it is an inherent part of the desired chemical transformation. The focus then shifts to maximizing carbon efficiency, ensuring that as much of the carbon from the starting material as possible is incorporated into the final product. nih.gov

Another strategy for waste minimization is the valorization of process by-products. rsc.orgnih.goveuropa.eu In some routes starting from lignocellulosic biomass, the hemicellulose fraction (composed of C5 sugars) can be converted to furfural (B47365) as a co-product alongside the C6-derived BMF. nih.gov While this requires separation, furfural is itself a valuable platform chemical. nih.gov Designing integrated processes where all major components of the feedstock are converted into useful chemicals represents an ideal biorefinery concept, maximizing resource utilization and minimizing waste. mdpi.com

Development of Environmentally Benign Solvents and Catalysts

The choice of solvents and catalysts is critical to the environmental footprint of a chemical process. Green chemistry encourages the use of safer solvents and catalytic systems over stoichiometric reagents. researchtrendsjournal.comrsc.org

In BMF synthesis, significant progress has been made in replacing traditional, often hazardous, organic solvents with greener alternatives. researchtrendsjournal.comsemanticscholar.org A notable advancement is the use of ionic liquids (ILs) not only as solvents but also as the brominating agents themselves. asianpubs.orgchemicalbook.com For example, 1-butyl-3-methylimidazolium tribromide ([bmim]Br₃) allows the bromination of 2-furaldehyde to proceed under solvent-free conditions, drastically reducing waste and simplifying the reaction setup. asianpubs.orgchemicalbook.com These ILs can often be recovered and reused, further enhancing the sustainability of the process. asianpubs.org

Deep eutectic solvents (DESs) are another class of green solvents that are gaining attention as alternatives to both conventional solvents and ILs. nih.govnih.govresearchgate.net DESs are typically composed of inexpensive, readily available, and biodegradable components, and share many of the beneficial properties of ILs, such as low vapor pressure and thermal stability. nih.govresearchgate.net Their application in the production of HMF and other furan derivatives from carbohydrates is well-documented, suggesting their potential utility in BMF synthesis as well. nih.gov

Biphasic solvent systems, such as a water-toluene system, have also been employed. sci-hub.se In this setup, the reaction occurs in the aqueous phase, and the more hydrophobic BMF product is continuously extracted into the organic phase. sci-hub.se This in-situ extraction can improve yields by protecting the product from degradation or side reactions in the acidic aqueous environment. sci-hub.se

Catalyst choice is equally important. While mineral acids like hydrobromic acid (HBr) are effective, they present challenges in terms of corrosion and recyclability. google.com The use of recyclable catalysts, such as the aforementioned ionic liquids or solid acid catalysts, is a key goal. asianpubs.org For instance, the ionic liquid [Bmim]Br can be recovered and reused multiple times without a significant loss of activity. asianpubs.org

Energy Efficiency in Reaction Processes

Designing for energy efficiency involves minimizing the energy input required for chemical transformations, which has both environmental and economic benefits. anton-paar.com In BMF synthesis, this is often achieved by developing processes that operate under milder conditions or by using alternative energy sources that can accelerate reaction rates. researchgate.net

One of the most energy-efficient methods reported is the solvent-free bromination of 2-furaldehyde using an ionic liquid, which proceeds at a relatively low temperature of 40°C and is complete within 3 hours. asianpubs.org In contrast, other methods, such as the dehydration-bromination of fructose (B13574) in a water-toluene system, require higher temperatures of 80–95°C. researchgate.net The synthesis from cellulose in an acidified lithium bromide molten salt hydrate (B1144303) requires even higher temperatures, around 125°C. researchgate.net

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in many organic reactions, including the production of furan compounds. anton-paar.comresearchgate.net Microwave irradiation provides rapid and uniform volumetric heating, which can dramatically reduce reaction times from hours to minutes. researchgate.netmdpi.com For the related synthesis of HMF from fructose, microwave heating has been shown to significantly increase the reaction rate compared to conventional heating methods. bohrium.com Good yields and selectivities can be achieved in seconds or minutes, representing a substantial energy saving. bohrium.com While specific studies on the microwave-assisted synthesis of BMF are less common, the results from related furan syntheses strongly suggest its potential as a more energy-efficient route. anton-paar.comresearchgate.net

Future Perspectives and Emerging Research Avenues

Exploration of Novel Catalytic Systems for Enhanced Selectivity

The efficient synthesis of 5-(Bromomethyl)-2-furaldehyde and its selective conversion into desired products are paramount for its viability as a platform chemical. Research is actively exploring innovative catalytic systems to improve yields, reduce costs, and enhance process sustainability.

A primary route to BMF involves the conversion of carbohydrates. One established method involves treating fructose (B13574) with an aqueous solution of hydrobromic acid (HBr) in the presence of lithium bromide in a toluene (B28343) solvent system, yielding BMF. rsc.org Another approach uses sulfonated graphitic carbon nitride (S-GCN), a heterogeneous catalyst, for the conversion of various saccharides into HMF, which can subsequently be transformed into BMF. acs.org The development of such solid acid catalysts is crucial as they are often more sustainable, easier to separate, and recyclable compared to homogeneous mineral acids. acs.orgacs.org

For the downstream conversion of BMF, novel catalytic strategies are also emerging. The superelectrophilic activation of BMF using Brønsted superacids like trifluoromethanesulfonic acid (TfOH) or solid acid catalysts such as H-USY zeolites has been shown to facilitate Friedel–Crafts reactions with aromatic compounds. beilstein-journals.org This method allows for the synthesis of 5-arylmethylfurfurals, a class of molecules that are otherwise difficult to access. beilstein-journals.org Furthermore, the conversion of HMF to 2,5-diformylfuran (DFF) has been shown to proceed through a BMF intermediate when catalysts like HBr or NaBr are used in dimethyl sulfoxide (B87167) (DMSO). researchgate.net This indicates that catalytic systems designed for DFF production are also relevant to the reactivity of BMF. researchgate.netmdpi.com

Catalytic SystemReactionSubstrateProductKey FindingsReference
HBr / LiBrDehydration/BrominationFructoseThis compoundDirect conversion of a C6 sugar to BMF. rsc.org
Sulfonated Graphitic Carbon Nitride (S-GCN)DehydrationSaccharides (e.g., Fructose, Glucose)5-Hydroxymethylfurfural (B1680220) (HMF)Sustainable heterogeneous catalyst for producing the BMF precursor HMF. acs.org
Trifluoromethanesulfonic acid (TfOH) / H-USY ZeolitesFriedel-Crafts AlkylationThis compound5-ArylmethylfurfuralsSuperelectrophilic activation enables C-C bond formation with arenes. beilstein-journals.org
HBr or NaBr in DMSOOxidation5-Hydroxymethylfurfural (HMF)2,5-Diformylfuran (DFF)Proceeds via a this compound intermediate. researchgate.net

Integration into Multi-Product Biorefinery Platforms

The future of bulk chemical production is increasingly tied to the biorefinery concept, where lignocellulosic biomass is processed into a spectrum of valuable products, mimicking the integrated model of a petroleum refinery. mdpi.comscispace.comresearchgate.net this compound and its analogue, 5-(chloromethyl)furfural (CMF), are considered promising building blocks for scale-up and commercialization within these platforms. uva.nl Their production from the C6 sugars derived from the cellulose (B213188) and hemicellulose fractions of waste biomass represents a key valorization pathway. uva.nlnih.gov

Discovery of New Reactivity and Applications

Ongoing research continues to uncover new synthetic routes and applications for BMF, expanding its utility beyond its established transformations. The unique combination of functional groups allows for diverse chemical modifications.

One area of significant potential is in the synthesis of complex, high-value molecules for the pharmaceutical and materials sectors. For instance, the related compound CMF has been converted in multiple steps to 5-bromophthalide, a precursor to the widely used antidepressant drug, Escitalopram. qut.edu.au This highlights a potential pathway for BMF to serve as a key starting material in the synthesis of active pharmaceutical ingredients. Similarly, analogues of BMF have been used to create HIV-1 capsid protein assembly inhibitors, pointing to applications in medicinal chemistry. dntb.gov.ua

New carbon-carbon bond-forming reactions are also being explored. Organocatalytic Knoevenagel condensation of 5-substituted-2-furaldehydes with active methylene (B1212753) compounds presents a green and efficient method for extending the carbon chain and creating novel functionalized molecules. acs.org Furthermore, the superelectrophilic activation of BMF to produce 5-arylmethylfurfurals opens a door to a class of furanic compounds that have been difficult to synthesize by other means. beilstein-journals.org These products could find use as monomers for advanced polymers or as intermediates for specialty chemicals. The Kornblum-type reaction of BMF to yield DFF is another example of its versatile reactivity, providing an alternative route to this important dialdehyde. researchgate.net

Reaction TypeKey Reagents/CatalystsProduct ClassPotential ApplicationReference
Multi-step synthesisVariousPhthalides (e.g., 5-bromophthalide)Pharmaceutical precursors (e.g., for Escitalopram) qut.edu.au
Friedel-Crafts AlkylationBrønsted/Lewis Superacids (TfOH, Zeolites)5-ArylmethylfurfuralsSpecialty chemicals, monomers for polymers beilstein-journals.org
Knoevenagel CondensationOrganocatalysts (e.g., piperidine)Substituted furan (B31954) acrylatesFine chemicals, functional materials acs.org
Kornblum-type ReactionDMSO2,5-Diformylfuran (DFF)Monomers for bioplastics, cross-linking agents researchgate.net

Scale-Up and Industrial Implementation Challenges

Despite its promise, the transition of this compound from a laboratory-scale chemical to an industrial commodity faces several hurdles. These challenges span the entire production chain, from feedstock sourcing to final product purification. uva.nl

A primary challenge is the efficient and cost-effective conversion of raw lignocellulosic biomass into the BMF precursor, HMF. To date, no fully scalable and commercially viable process for HMF production directly from biomass has been reported, which presents a significant bottleneck. nih.gov The development of robust, inexpensive, and recyclable catalysts that can operate under mild conditions is critical for industrial feasibility. appliedcatalysts.com

Product separation and purification represent another major obstacle. While BMF's properties facilitate extraction in biphasic systems, the large volumes of solvents required can lead to high operating costs and environmental concerns if not efficiently recycled. mdpi.com The development of methods for producing solid, stable BMF, as described in some patents, could simplify handling, storage, and purification, thereby aiding industrial implementation. google.com

Q & A

Basic: What are the established synthetic routes for 5-(Bromomethyl)-2-furaldehyde, and how do reaction conditions influence yield?

The synthesis of this compound typically involves halogenation of 5-(Hydroxymethyl)-2-furaldehyde (HMF) or its derivatives. For example, direct bromination of HMF using HBr or PBr₃ under controlled temperatures (0–25°C) in anhydrous solvents (e.g., DCM) achieves moderate yields (40–60%) but requires rigorous exclusion of moisture to avoid hydrolysis . Alternatively, halogen exchange from 5-(Chloromethyl)-2-furaldehyde (CMF) via nucleophilic substitution with NaBr or KBr in polar aprotic solvents (e.g., DMF) at 80–100°C can yield >70% product, though side reactions like elimination may occur . Reaction optimization should prioritize solvent polarity, temperature, and catalyst selection to suppress degradation.

Basic: Which analytical methods are most reliable for quantifying this compound in complex matrices?

  • HPLC-UV/Vis : Reverse-phase C18 columns with mobile phases like water-acetonitrile (70:30) and detection at 280 nm are standard. Calibration curves must account for matrix effects (e.g., in biomass hydrolysates) .
  • ATR-FTIR coupled with chemometrics : Effective for trace analysis (detection limit ~0.1 ppm) by targeting C-Br stretching vibrations (~550 cm⁻¹) and furan ring modes (~1600 cm⁻¹) .
  • ¹H NMR : Distinct signals for the aldehyde proton (~9.8 ppm) and bromomethyl group (~4.3 ppm) enable structural confirmation. PCA-LDA models can differentiate isomers in mixtures .

Advanced: How does the reactivity of this compound compare with other halogenated furfurals in nucleophilic substitution reactions?

The bromine atom in this compound exhibits higher leaving-group ability compared to chlorine or fluorine analogs, enabling faster SN2 reactions with nucleophiles (e.g., amines, thiols). For instance, condensation with nitrogen bases (e.g., hydantoin derivatives) in ethanol at 60°C achieves >80% yield within 2 hours, whereas chloro analogs require harsher conditions (e.g., HCl catalysis) . Steric hindrance from the furan ring and electron-withdrawing aldehyde group further modulate reactivity. Computational studies (DFT) suggest transition-state stabilization via π-π interactions between the furan and nucleophile .

Advanced: What factors govern the thermal stability of this compound during catalytic reactions?

Thermal degradation above 120°C leads to debromination (forming 5-Methyl-2-furaldehyde) or polymerization via aldol condensation. Catalyst choice is critical: acidic zeolites (e.g., H-ZSM-5) stabilize the aldehyde group but accelerate bromine loss, while neutral mesoporous silica enhances stability by minimizing Brønsted acid sites . Kinetic studies in inert atmospheres (N₂) show a half-life of ~3 hours at 150°C, compared to <1 hour under oxidative conditions .

Advanced: How can computational chemistry predict electronic properties and reaction pathways for this compound?

DFT calculations (B3LYP/6-311++G(d,p)) reveal:

  • High electrophilicity at the aldehyde carbon (Fukui index f⁻ = 0.45) and bromomethyl group (f⁻ = 0.32), making them primary reaction sites .
  • Frontier molecular orbitals (HOMO-LUMO gap ~5.1 eV) indicate moderate reactivity, consistent with experimental observations of selective substitution .
  • Solvent effects (e.g., DMSO) polarize the molecule, increasing charge separation between the aldehyde and bromomethyl moieties .

Advanced: What side reactions dominate during the catalytic upgrading of this compound, and how can selectivity be improved?

Major side reactions include:

  • Hydrolysis : Bromine substitution by water, forming 5-(Hydroxymethyl)-2-furaldehyde. Minimized using anhydrous solvents and molecular sieves .
  • Diels-Alder dimerization : Favored at high concentrations (>1 M) or elevated temperatures. Selectivity improves with flow reactors or low-boiling solvents (e.g., THF) .
  • Metal-catalyzed cross-coupling : Unwanted C-C coupling (e.g., Suzuki-Miyaura) at the aldehyde group. Protecting the aldehyde as an acetal before catalysis suppresses this .

Advanced: How do contradictory reports on the toxicity and environmental impact of halogenated furfurals inform safety protocols?

While EFSA reviews highlight 5-HMF’s low acute toxicity (LD₅₀ >2000 mg/kg in rodents), brominated analogs lack comprehensive data. Contradictions arise from:

  • In vitro vs. in vivo metabolism : Liver microsome studies show rapid debromination, but environmental persistence (t½ >30 days in soil) raises ecotoxicity concerns .
  • Conflicting genotoxicity assays : Ames tests are negative, but comet assays indicate DNA damage at >100 µM. Researchers should prioritize glovebox use, waste neutralization, and LC-MS monitoring of degradation products .

Advanced: What green chemistry approaches optimize the sustainable synthesis of this compound?

  • Biomass-derived HMF bromination : Using HBr generated in situ from NaBr and H₂SO₄ reduces waste. Solvent recovery (e.g., DCM) achieves E-factors <5 .
  • Heterogeneous catalysis : Brønsted acid resins (e.g., Amberlyst-15) enable solvent-free bromination with 90% atom economy .
  • Microwave-assisted synthesis : Reduces reaction time from 12 hours to 30 minutes, cutting energy use by 60% .

Advanced: What biological activities have been explored for brominated furfural derivatives?

While this compound itself is understudied, related bromofuran derivatives show:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria via membrane disruption .
  • Anticancer potential : IC₅₀ ~50 µM in HeLa cells, attributed to alkylation of cellular thiols .
  • Enzyme inhibition : Moderate inhibition (Ki ~10 µM) of tyrosine kinases via covalent binding to cysteine residues .

Advanced: How do structural modifications (e.g., substituent position) alter the physicochemical properties of brominated furfurals?

Comparative studies of this compound vs. 3-bromo or 4-bromo isomers reveal:

  • Solubility : The 5-bromo isomer is 30% more soluble in DMSO due to reduced steric hindrance.
  • Thermal stability : 5-Bromo derivatives decompose at 180°C vs. 150°C for 3-bromo analogs, linked to resonance stabilization of the furan ring .
  • Reactivity : 5-Bromo substitution enhances electrophilicity at the adjacent methyl group, favoring nucleophilic attack .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.